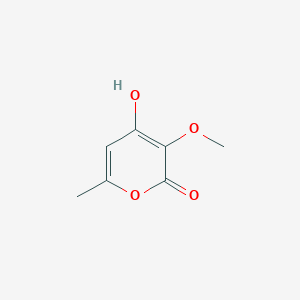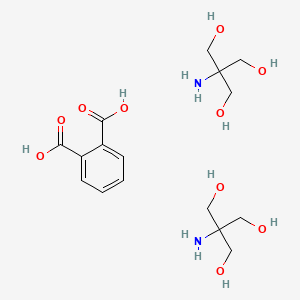
2-amino-2-(hydroxymethyl)propane-1,3-diol;phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(hydroxymethyl)propane-1,3-diol;phthalic acid is a compound that combines the properties of two distinct chemical entities: 2-amino-2-(hydroxymethyl)propane-1,3-diol and phthalic acid. The former is a versatile organic compound often used in biochemistry and molecular biology, while the latter is an aromatic dicarboxylic acid commonly used in the production of plastics and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-amino-2-(hydroxymethyl)propane-1,3-diol is typically synthesized through the exhaustive condensation of nitromethane with formaldehyde under basic conditions, followed by hydrogenation of the intermediate product . Phthalic acid can be produced by the catalytic oxidation of ortho-xylene or naphthalene .
Industrial Production Methods: Industrial production of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. Phthalic acid is produced in large quantities using air oxidation processes in the presence of a catalyst, such as vanadium pentoxide .
Chemical Reactions Analysis
Types of Reactions: 2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas for reduction .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can produce nitro derivatives, while reduction with hydrogen gas can yield amine derivatives .
Scientific Research Applications
2-amino-2-(hydroxymethyl)propane-1,3-diol is extensively used in biochemistry and molecular biology as a buffer component in various buffer solutions, such as TAE and TBE buffers . It is also used in the determination of enzyme activities, such as alkaline phosphatase . Phthalic acid is widely used in the production of plasticizers, resins, and dyes .
Mechanism of Action
The mechanism of action of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves its ability to act as a buffer, maintaining the pH of solutions within a narrow range. This is crucial in biochemical and molecular biology experiments where pH stability is essential . Phthalic acid, on the other hand, acts as a precursor in the synthesis of various industrial chemicals .
Comparison with Similar Compounds
Similar Compounds:
- 2-amino-2-methyl-1,3-propanediol
- 1,3-propanediol, 2-amino-2-methyl-
- 2-(hydroxymethyl)-2-amino-1,3-propanediol
Uniqueness: 2-amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its ability to act as a buffer in biochemical experiments sets it apart from other similar compounds .
Properties
CAS No. |
75701-39-2 |
|---|---|
Molecular Formula |
C16H28N2O10 |
Molecular Weight |
408.40 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;phthalic acid |
InChI |
InChI=1S/C8H6O4.2C4H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*5-4(1-6,2-7)3-8/h1-4H,(H,9,10)(H,11,12);2*6-8H,1-3,5H2 |
InChI Key |
MLQQYLRYPBRQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


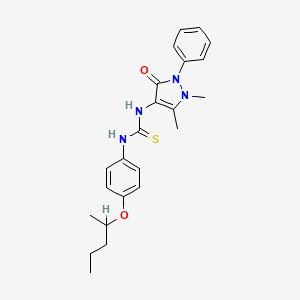

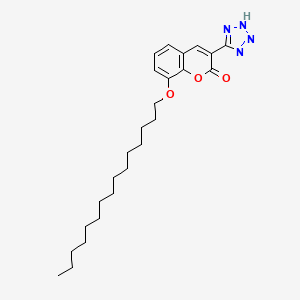

![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
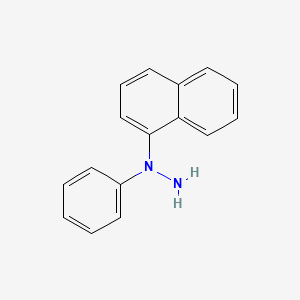

![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)

![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
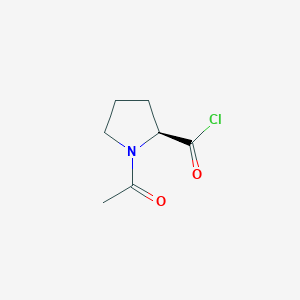
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
